molecular formula C6H12BrNO B1520538 2-Bromo-N-ethyl-N-methylpropanamide CAS No. 1060817-26-6

2-Bromo-N-ethyl-N-methylpropanamide

Cat. No. B1520538
M. Wt: 194.07 g/mol
InChI Key: FVNKDGISNDDCFU-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-N-methylpropanamide is a chemical compound with the molecular formula C6H12BrNO . It is also known by its IUPAC name 2-bromo-N-ethyl-N-methylpropanamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-ethyl-N-methylpropanamide consists of a propanamide backbone with a bromine atom attached to the second carbon atom . The molecule also contains an ethyl and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

2-Bromo-N-ethyl-N-methylpropanamide has a molecular weight of 194.07 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its relative hydrophobicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The topological polar surface area is 20.3 Ų . The compound is a liquid at room temperature .

Scientific Research Applications

Hematopoietic and Reproductive Hazards Studies

Research has investigated the effects of related compounds, such as 2-bromopropane, on hematopoietic and reproductive systems. A study conducted on Korean electronic workers exposed to solvents containing 2-bromopropane reported significant hematopoietic and reproductive hazards, including secondary amenorrhea in females and oligospermia in males, implicating 2-bromopropane as the causal agent for gonadal and bone marrow effects (Kim et al., 1996).

Antimicrobial Activity

Another area of interest is the antimicrobial properties of compounds structurally similar to 2-Bromo-N-ethyl-N-methylpropanamide. For instance, 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides have been studied for their antimicrobial activity against various bacteria and fungi. However, these compounds exhibited low antimicrobial activity, suggesting a need for further modification to enhance their efficacy (Grishchuk et al., 2013).

Synthetic Chemistry Applications

In synthetic chemistry, 2-Bromo-N-ethyl-N-methylpropanamide and related bromopropanamides have been used as precursors in various reactions. For example, selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives was achieved using electrogenerated nickel(I) tetramethylcyclam, demonstrating the utility of bromopropanamides in synthesizing complex organic compounds (Esteves et al., 2007).

Solvolytic Behavior Studies

The solvolytic behavior of oxazolidinones and spiro-oxazolidinones derived from 2-bromo-2-methylpropanamides has been explored, providing insights into the reaction mechanisms and potential applications of these compounds in organic synthesis (Scrimin et al., 1988).

N-Formylation of Amines

Ethyl bromodifluoroacetate, a compound related to 2-Bromo-N-ethyl-N-methylpropanamide, has been utilized in the copper-catalyzed N-formylation of amines, demonstrating the potential of bromopropanamides in facilitating important organic transformations (Li et al., 2018).

properties

IUPAC Name

2-bromo-N-ethyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-4-8(3)6(9)5(2)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKDGISNDDCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672450
Record name 2-Bromo-N-ethyl-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-ethyl-N-methylpropanamide

CAS RN

1060817-26-6
Record name 2-Bromo-N-ethyl-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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